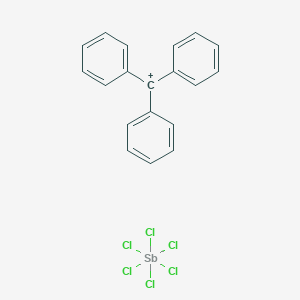
Triphenylcarbenium hexachloroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylcarbenium hexachloroantimonate: is an organometallic compound with the chemical formula (C₆H₅)₃C(SbCl₆)This compound is characterized by its yellow crystalline powder appearance and is used in various chemical processes due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylcarbenium hexachloroantimonate can be synthesized through the reaction of triphenylmethanol with antimony pentachloride in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and involves the formation of the triphenylcarbenium ion, which then reacts with the hexachloroantimonate anion to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms to meet the requirements of various applications .
Chemical Reactions Analysis
Types of Reactions: Triphenylcarbenium hexachloroantimonate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions where the triphenylcarbenium ion is replaced by other groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include triethylsilane and dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydride abstraction reactions, the compound can form various organometallic complexes .
Scientific Research Applications
Triphenylcarbenium hexachloroantimonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of pharmaceuticals, LED manufacturing, and thin film deposition
Mechanism of Action
The mechanism of action of triphenylcarbenium hexachloroantimonate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The triphenylcarbenium ion can abstract hydrides, activate olefins, and participate in electron transfer processes. These actions are mediated through its interaction with molecular targets and pathways involved in the specific reactions .
Comparison with Similar Compounds
- Triphenylcarbenium tetrafluoroborate
- Triphenylcarbenium perchlorate
- Triphenylsulfonium perfluoro-1-butanesulfonate
Comparison: Triphenylcarbenium hexachloroantimonate is unique due to its hexachloroantimonate anion, which imparts distinct reactivity and stability compared to other similar compounds. For instance, triphenylcarbenium tetrafluoroborate and triphenylcarbenium perchlorate have different anions, which can influence their solubility, reactivity, and applications .
Properties
CAS No. |
1586-91-0 |
|---|---|
Molecular Formula |
C19H15Cl6Sb |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
antimony(5+);diphenylmethylbenzene;hexachloride |
InChI |
InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
GASWLBDVMZXHOP-UHFFFAOYSA-H |
SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Key on ui other cas no. |
1586-91-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















